molecular formula C17H21N3O3S B2605734 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034278-60-7

2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2605734
CAS No.: 2034278-60-7
M. Wt: 347.43
InChI Key: AVPUYCIZPOXVNG-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a benzenesulfonyl group

Preparation Methods

The synthesis of 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides under basic conditions.

    Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-5-(4-methoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-9-15(5-6-17(12)23-2)24(21,22)19-7-8-20-14(11-19)10-16(18-20)13-3-4-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPUYCIZPOXVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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